molecular formula C7H7BrClNO2S B2793811 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide CAS No. 1825597-11-2

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide

Cat. No.: B2793811
CAS No.: 1825597-11-2
M. Wt: 284.55
InChI Key: AVKYSHXOLZHKJU-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide (CAS 1825597-11-2) is a high-purity chemical reagent with the molecular formula C 7 H 7 BrClNO 2 S and a molecular weight of 284.56 . This compound features a benzene-sulfonamide core structure substituted with bromo and chloro groups, and an N-methylated sulfonamide moiety. The specific arrangement of halogen atoms on the aromatic ring makes this compound a valuable synthetic intermediate for structure-activity relationship (SAR) studies in medicinal chemistry . Sulfonamides represent a major class of therapeutic agents with a broad spectrum of pharmacological activities. While antibacterial sulfonamides, which contain an aromatic amine group, act primarily by inhibiting bacterial dihydropteroate synthetase , this particular N-methylated analogue falls into the category of non-antibacterial sulfonamides. Its research applications include serving as a key building block in the development of novel enzyme inhibitors, particularly in the exploration of leucyl-tRNA synthetase (LeuRS) inhibitors as part of the benzoxaborole class of antibiotics . The halogenated aromatic system is instrumental in creating target molecules for antibacterial discovery programs aimed against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. All information presented is for scientific reference.

Properties

IUPAC Name

2-bromo-4-chloro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKYSHXOLZHKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Bromo-4-chloro-N-methylbenzene. This can be achieved by reacting the starting material with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for temperature and pressure control is common to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of sulfonamides, including 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide, exhibit significant cytotoxic activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized new aryl thiazolone-benzenesulfonamides and evaluated their anti-proliferative effects against triple-negative breast cancer cell lines MDA-MB-231 and MCF-7. The compounds exhibited IC50 values ranging from 1.52 to 6.31 μM, demonstrating high selectivity for cancer cells over normal cells . Notably, some derivatives induced apoptosis in MDA-MB-231 cells, indicating their potential as targeted cancer therapies.

CompoundIC50 (μM)Selectivity Ratio (Cancer/Normal)Apoptosis Induction
4e1.525.5Yes
4g3.006.0Yes
4h6.3117.5Yes

Antimicrobial Activity

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, exhibiting significant inhibition of bacterial growth.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of sulfonamide derivatives, compounds demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL . The most effective compounds showed inhibition rates exceeding 80%, underlining their potential as alternatives to traditional antibiotics.

CompoundBacterial StrainInhibition Rate (%)
4eStaphylococcus aureus80.69
4gKlebsiella pneumoniae79.46
4hKlebsiella pneumoniae77.52

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of sulfonamides is crucial for optimizing their efficacy and selectivity as therapeutic agents. Studies have demonstrated that modifications to the phenyl rings and sulfonamide group can significantly impact biological activity.

Case Study: SAR Analysis

A systematic SAR study on phenyl-substituted sulfonamides revealed that specific substitutions enhance anti-inflammatory and anticancer activities . For instance, removing or altering substituents on the aryl rings resulted in a loss of activity, emphasizing the importance of precise molecular design in drug development.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of sulfonamides are critical for their therapeutic application. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that certain derivatives possess favorable pharmacokinetic profiles, which could enhance their efficacy in clinical settings .

Key Findings:

  • Compounds exhibited promising absorption rates.
  • Metabolic stability was confirmed through in vitro assays.
  • Toxicity assessments indicated low cytotoxicity towards non-cancerous cells.

Mechanism of Action

The mechanism by which 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and chlorine atoms can participate in halogen bonding, further affecting the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-bromo-4-chloro-N-methylbenzene-1-sulfonamide with five analogous sulfonamide derivatives, focusing on structural features, physicochemical properties, and biological relevance.

Table 1: Key Properties of 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions & Groups Notable Properties/Activities References
2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide C₇H₇BrClNO₂S 297.56 Br (2), Cl (4), N-CH₃ (sulfonamide) Potential antitumor, antibacterial
4-Bromo-N-methylbenzenesulfonamide C₇H₈BrNO₂S 258.11 Br (4), N-CH₃ (sulfonamide) Simpler structure; reduced polarity
4-Bromo-2-chloro-1-methanesulfonylbenzene C₅H₄BrClN₂ 207.46 Br (4), Cl (2), methanesulfonyl (1) Non-sulfonamide; methanesulfonyl group
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide C₂₀H₁₈BrClN₂O₂S 490.79 Br (5), Cl (2), naphthalene backbone Antitumor, anti-inflammatory activities
N-(4-Bromo-2-methylphenyl)-4-cyanobenzene-1-sulfonamide C₁₄H₁₁BrN₂O₂S 367.28 Br (4), CH₃ (2), cyano (4, benzene) Enhanced lipophilicity due to cyano group

Structural and Electronic Differences

  • Substituent Positions: The target compound’s bromine (position 2) and chlorine (position 4) create a meta-para substitution pattern, distinct from analogues like 4-bromo-N-methylbenzenesulfonamide (para-bromo only) .
  • Backbone Variations : The naphthalene core in N-(5-bromo-2-chlorobenzyl)... increases molecular weight and aromatic surface area, likely enhancing DNA intercalation in antitumor applications . In contrast, the target compound’s simpler benzene ring may improve solubility.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (297.56 g/mol) is heavier than 4-bromo-N-methylbenzenesulfonamide (258.11 g/mol) due to the additional chlorine atom. The chloro group increases polarity, likely improving aqueous solubility compared to non-chlorinated analogues .
  • Lipophilicity: The cyano group in N-(4-bromo-2-methylphenyl)-4-cyanobenzene-1-sulfonamide enhances lipophilicity (logP ~3.2 estimated), favoring blood-brain barrier penetration . In contrast, the target compound’s electron-withdrawing groups may lower logP, balancing membrane permeability and solubility.

Biological Activity

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide possesses a sulfonamide functional group, which is known for its diverse biological activities. The presence of halogen substituents (bromo and chloro) on the aromatic ring may influence its reactivity and interaction with biological targets.

The biological activity of sulfonamides, including 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide, is primarily attributed to their ability to inhibit specific enzymes or receptors. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to antibacterial effects. Additionally, the compound may interact with carbonic anhydrases (CAs), which play critical roles in various physiological processes.

Biological Activity Overview

The following table summarizes the key biological activities associated with 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide:

Activity Description Reference
Antibacterial Inhibits bacterial growth by interfering with folate synthesis
Carbonic Anhydrase Inhibition Inhibits carbonic anhydrases, potentially affecting pH regulation in tissues
Anticancer Potential Exhibits cytotoxicity against certain cancer cell lines

Case Studies

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives, including those similar to 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide, showed significant antibacterial activity against various strains of bacteria. The mechanism involved competitive inhibition of the enzyme dihydropteroate synthase, crucial for bacterial folate biosynthesis .
  • Carbonic Anhydrase Inhibition : Research indicated that certain sulfonamides can selectively inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. Compounds similar to 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory potential .
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Pharmacokinetic Properties

Understanding the pharmacokinetics of 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound's lipophilicity may enhance its absorption through biological membranes.
  • Distribution : The presence of halogen substituents can affect tissue distribution and bioavailability.
  • Metabolism : Sulfonamides are typically metabolized in the liver; understanding metabolic pathways is essential for predicting efficacy and toxicity.
  • Excretion : Renal excretion is common for sulfonamides, necessitating consideration of renal function in therapeutic applications.

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

SubstrateCatalyst SystemYield (%)Reference
2-Bromo-4-chloro derivativePd(OAc)2_2/XPhos78
4-Bromo-2-chloro derivativePdCl2_2(dppf)/KOAc65

Q. Table 2. Crystallographic Parameters

ParameterPolymorph A Polymorph B
Space GroupP21/cP2_1/cC2/cC2/c
Hydrogen BondsN–H···O (2.89 Å)O–H···Cl (3.12 Å)

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